(Hept-6-yne-1-sulfonyl)benzene
CAS No.: 61772-06-3
Cat. No.: VC19494241
Molecular Formula: C13H16O2S
Molecular Weight: 236.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61772-06-3 |
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Molecular Formula | C13H16O2S |
Molecular Weight | 236.33 g/mol |
IUPAC Name | hept-6-ynylsulfonylbenzene |
Standard InChI | InChI=1S/C13H16O2S/c1-2-3-4-5-9-12-16(14,15)13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2 |
Standard InChI Key | XPDDFAJWPCTYAG-UHFFFAOYSA-N |
Canonical SMILES | C#CCCCCCS(=O)(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Nomenclature
IUPAC Naming and Structural Features
The systematic IUPAC name for this compound is [(hept-6-yne-1-sulfonyl)benzene], denoting a benzene ring substituted with a sulfonyl group (-SO₂-) at the 1-position of a hept-6-yne chain. The hept-6-yne moiety consists of a seven-carbon chain with a terminal alkyne group at the sixth position . The sulfonyl group adopts a tetrahedral geometry, with sulfur bonded to two oxygen atoms and the carbon backbone .
Molecular Formula and Weight
The structural uniqueness arises from the conjugation of the sulfonyl group’s electron-withdrawing effects with the alkyne’s sp-hybridized carbon, influencing both reactivity and stability .
Synthesis and Structural Characterization
Synthetic Routes
While no direct synthesis of (hept-6-yne-1-sulfonyl)benzene is documented, analogous sulfonyl-alkyne compounds are synthesized via oxidative sulfonation of thioalkynes or Sonogashira coupling of sulfonyl halides with terminal alkynes . For example:
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Thioalkyne Oxidation:
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Cross-Coupling Strategies:
Spectroscopic Characterization
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¹H NMR: Key signals include:
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IR Spectroscopy:
Physicochemical Properties
Thermal Stability and Phase Behavior
Data extrapolated from analogous compounds ( , ):
The alkyne group’s linearity and sulfonyl group’s polarity contribute to moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Reactivity and Functional Applications
Electrophilic and Nucleophilic Behavior
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